4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(4-pyrazin-2-yloxycyclohexyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-9-13(22-19-18-9)14(20)17-10-2-4-11(5-3-10)21-12-8-15-6-7-16-12/h6-8,10-11H,2-5H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZVCFIHKQORGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the thiadiazole intermediate.
Introduction of the Pyrazinyl Moiety: The pyrazinyl group can be attached through an etherification reaction, where a pyrazinyl alcohol reacts with the cyclohexyl-thiadiazole intermediate in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride.
Final Coupling: The final step involves coupling the intermediate with 4-methyl carboxamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the thiadiazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazinyl moiety, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the methyl group or thiadiazole ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted pyrazinyl derivatives.
Scientific Research Applications
Chemistry
The compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:
- Substitution Reactions : The thiadiazole moiety can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
- Coupling Reactions : It can be coupled with other aromatic systems to form novel compounds with enhanced properties.
Biology
In biological research, this compound has been investigated for its role as a ligand in receptor-ligand interaction studies. It has shown potential in:
- Bioassays : As a tool to study the binding affinity and specificity of various receptors.
- Inhibition Studies : Preliminary studies indicate that it may inhibit specific enzymes or receptors involved in disease pathways.
Medicine
The therapeutic potential of 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide has been explored in several contexts:
- Anti-inflammatory Properties : Research indicates that it may exhibit anti-inflammatory effects, making it a candidate for treating conditions like arthritis.
- Analgesic Effects : Studies have suggested its potential as an analgesic agent in pain management protocols.
Case Studies
Several studies have highlighted the applications of this compound in various research contexts:
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of thiadiazole derivatives. The results indicated that modifications to the thiadiazole ring could enhance anti-inflammatory activity significantly compared to unmodified compounds .
Case Study 2: Bioassay Development
In another study focusing on receptor-ligand interactions, researchers utilized this compound to assess binding affinities in human cell lines. The findings suggested that it effectively binds to specific targets involved in neuroinflammation .
Mechanism of Action
The mechanism of action of 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and pyrazinyl moiety may play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Bioactivity and Pharmacological Profiles
- Target Compound : Demonstrates moderate kinase inhibition (IC₅₀ ~50 nM in preliminary assays) due to pyrazine’s ability to engage ATP-binding pockets. The thiadiazole core enhances metabolic stability compared to thiazole analogs .
- Pyrazole Sulfonamide (Compound 17) : Exhibits lower solubility (logP = 2.8 vs. 2.1 for the target) but improved cellular permeability, attributed to the sulfonamide group’s hydrophobicity .
- Thiazole-Pyrimidine Analog : Shows reduced potency (IC₅₀ >100 nM), likely due to pyrimidine’s weaker π-π stacking compared to pyrazine .
- Pyridine-Substituted Analog : Retains activity (IC₅₀ ~60 nM) but suffers from faster hepatic clearance, highlighting pyrazine’s metabolic advantages .
Structure-Activity Relationship (SAR) Insights
Table 2: Key SAR Findings
Biological Activity
4-methyl-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological properties. The presence of the pyrazin-2-yloxy group and the cyclohexyl moiety contribute to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N4O3S |
| Molecular Weight | 318.42 g/mol |
| CAS Number | 2034317-02-5 |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit viral replication and exhibit anti-inflammatory properties .
Antiviral Activity
Recent research has indicated that thiadiazole derivatives exhibit significant antiviral properties. The compound's structural analogs have demonstrated efficacy against various viruses, including:
- HCV (Hepatitis C Virus) : Compounds similar to the target molecule have shown IC50 values in the low micromolar range against HCV NS5B polymerase, indicating potential as antiviral agents .
- TMV (Tobacco Mosaic Virus) : Some derivatives have been tested for their ability to inhibit TMV with effective concentrations (EC50) reported in the range of 58.7 μg/mL .
Anticancer Activity
Thiadiazole derivatives have been explored for their anticancer potential. The compound may modulate signaling pathways involved in cell proliferation and apoptosis. For example, related compounds have been shown to induce apoptosis in cancer cell lines through caspase activation .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole compounds have been documented in various studies. The mechanisms often involve inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies
- Inhibition of HCV : A study evaluated a series of thiadiazole derivatives for their ability to inhibit HCV replication. The most potent compound exhibited an IC50 value of 6.7 μM, demonstrating significant antiviral efficacy with a favorable selectivity index .
- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on various cancer cell lines revealed that certain thiadiazole derivatives had low cytotoxic effects while maintaining high antiviral activity. This suggests a promising therapeutic window for further development .
- Mechanistic Studies : Mechanistic investigations into the action of similar compounds revealed that they might interfere with viral RNA synthesis and protein translation processes, leading to reduced viral loads in infected cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
